molecular formula C10H21NO B6256615 (cyclohexylmethyl)(2-methoxyethyl)amine CAS No. 932005-74-8

(cyclohexylmethyl)(2-methoxyethyl)amine

Cat. No.: B6256615
CAS No.: 932005-74-8
M. Wt: 171.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(cyclohexylmethyl)(2-methoxyethyl)amine is a high-purity, versatile amine building block designed for advanced research and development in medicinal chemistry. This dialkylamine compound integrates a lipophilic cyclohexylmethyl group with a polar 2-methoxyethyl chain, creating a unique molecular scaffold valuable for constructing novel bioactive molecules. Its structural features make it a promising intermediate in the synthesis of potential ligands for G-protein coupled receptors (GPCRs) and other therapeutic targets. This amine is particularly valuable for constructing compound libraries aimed at discovering new agonists or antagonists. The structural motif of a lipophilic group (like cyclohexylmethyl) combined with an ether-linked side chain is found in several pharmacologically active scaffolds, including potent pyrazole-based apelin receptor (APJ) agonists and other heterocyclic derivatives investigated for various disorders . Researchers can utilize (cyclohexylmethyl)(2-methoxyethyl)amine to introduce its distinct steric and electronic properties into heterocyclic cores, such as pyrazoles, benzimidazoles, and indoles, to explore structure-activity relationships and optimize drug-like properties including potency and selectivity . The compound is also relevant in catalytic synthesis research. Ruthenium complexes, known for their utility in catalytic reactions like hydrogen transfer and C-H activation, are often used to create complex nitrogen-containing molecules . This amine can serve as a substrate or precursor in such metal-catalyzed reactions to develop new synthetic methodologies for functionalized amines. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

932005-74-8

Molecular Formula

C10H21NO

Molecular Weight

171.3

Purity

95

Origin of Product

United States

Scientific Research Applications

Neuropsychiatric Disorders

Recent studies have highlighted the potential of (cyclohexylmethyl)(2-methoxyethyl)amine in treating neuropsychiatric disorders, particularly schizophrenia. The compound exhibits a high affinity for dopamine D3 receptors, which are implicated in the modulation of mood and cognition. This selectivity is crucial as it may reduce common side effects associated with traditional antipsychotic medications, such as sedation and hyperprolactinemia .

Key Findings:

  • Anti-Schizophrenia Effects: Research indicates that this compound can mitigate symptoms in animal models of schizophrenia, showing promise as a low-toxicity antipsychotic agent .
  • Safety Profile: Its low acute toxicity and favorable safety profile make it a candidate for further development in clinical settings .

Reagent in Organic Chemistry

(cyclohexylmethyl)(2-methoxyethyl)amine serves as a versatile reagent in organic synthesis. It can facilitate the preparation of various lipid-like materials, which are crucial for the delivery of RNAi therapeutics. This application is particularly relevant in the field of gene therapy, where effective delivery systems are essential for therapeutic efficacy .

Applications:

  • RNAi Therapeutics: Utilized for creating lipid-based carriers that enhance the stability and delivery of RNA molecules into cells .
  • Synthesis of Amine Derivatives: The compound can be involved in reactions to synthesize other amines, expanding its utility in medicinal chemistry and material science .

Case Study 1: Neuropsychiatric Treatment

In a study focused on animal models, (cyclohexylmethyl)(2-methoxyethyl)amine demonstrated significant efficacy in reducing psychotic symptoms. The compound was administered orally and showed improvements comparable to existing treatments but with fewer side effects related to dopamine D2 receptor blockade .

Case Study 2: Chemical Reagent Use

A research project investigated the use of (cyclohexylmethyl)(2-methoxyethyl)amine as a reagent for synthesizing complex amines. The findings revealed that it could effectively react with various substrates to yield desired products with high yields and purity, showcasing its importance in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of (cyclohexylmethyl)(2-methoxyethyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table compares (cyclohexylmethyl)(2-methoxyethyl)amine with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
(Cyclohexylmethyl)(2-methoxyethyl)amine C₁₀H₂₁NO 171.28 Cyclohexylmethyl, 2-methoxyethyl Intermediate in organic synthesis
Bis(cyclohexylmethyl)amine C₁₄H₂₅N 207.36 Two cyclohexylmethyl groups By-product in amide hydrolysis
(2-Methoxyethyl)(prop-2-en-1-yl)amine C₆H₁₃NO 115.18 2-Methoxyethyl, allyl Liquid; used in polymer chemistry
(2-Ethoxyethyl)(methyl)amine C₅H₁₃NO 103.16 2-Ethoxyethyl, methyl Boiling point: 193.43°C; solvent
N-(Cyclohexylmethyl)-3-(1H-imidazol-1-yl)-1-propanamine C₁₃H₂₃N₃ 221.35 Cyclohexylmethyl, imidazole-propanamine Pharmaceutical candidate

Q & A

Q. What are the optimal synthetic routes for (cyclohexylmethyl)(2-methoxyethyl)amine?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example:

  • Reductive amination: React cyclohexylmethylamine with 2-methoxyethyl aldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions .
  • Nucleophilic substitution: Use 2-methoxyethyl chloride and cyclohexylmethylamine in a polar aprotic solvent (e.g., DMF) with a base (e.g., K2_2CO3_3) to facilitate amine alkylation .
    Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or distillation under reduced pressure.

Q. Which spectroscopic techniques are most effective for characterizing (cyclohexylmethyl)(2-methoxyethyl)amine?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm structural integrity. The cyclohexyl protons appear as multiplet signals (δ 1.0–2.0 ppm), while methoxyethyl groups show singlet peaks at δ 3.2–3.5 ppm .
  • Mass Spectrometry (MS): High-resolution ESI-MS provides molecular ion peaks ([M+H]+^+) and fragmentation patterns to validate purity .
  • FT-IR: Peaks at ~1100 cm1^{-1} (C-O-C stretching) and ~3300 cm1^{-1} (N-H stretching) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of (cyclohexylmethyl)(2-methoxyethyl)amine?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate binding affinities with target receptors (e.g., GPCRs or enzymes). The cyclohexyl group may enhance hydrophobic interactions, while the methoxyethyl moiety could influence hydrogen bonding .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability in lipid bilayers, critical for blood-brain barrier penetration studies .
  • ADMET Prediction: Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP ~2.5, suggesting moderate lipophilicity) .

Q. What experimental strategies resolve contradictions in reported reactivity of (cyclohexylmethyl)(2-methoxyethyl)amine derivatives?

Methodological Answer:

  • Controlled Comparative Studies: Systematically vary reaction conditions (e.g., solvent polarity, temperature) to isolate factors causing divergent outcomes. For example, dichloromethane vs. dioxane may alter nucleophilicity in substitution reactions .
  • Isolation of Intermediates: Use in-situ FT-IR or LC-MS to detect transient species (e.g., Schiff bases) that may explain pathway variability .
  • Meta-Analysis: Cross-reference published data with computational reactivity indices (e.g., Fukui functions) to identify electronic effects driving discrepancies .

Q. How does structural modification of (cyclohexylmethyl)(2-methoxyethyl)amine impact its physicochemical properties?

Methodological Answer:

  • Substituent Effects: Replace the cyclohexyl group with aromatic rings (e.g., phenyl) to study steric vs. electronic contributions to solubility (measured via shake-flask method) .
  • LogP Determination: Compare experimental (HPLC) and calculated (ChemAxon) logP values to validate hydrophobicity trends. For example, adding electron-withdrawing groups reduces logP by ~0.5 units .
  • Thermal Stability: Perform TGA-DSC to assess decomposition temperatures, which correlate with methoxyethyl chain flexibility .

Data Analysis and Experimental Design

Q. How to design assays for evaluating the enzymatic inhibition potential of (cyclohexylmethyl)(2-methoxyethyl)amine?

Methodological Answer:

  • Kinetic Assays: Use Michaelis-Menten kinetics with purified enzymes (e.g., monoamine oxidases). Measure IC50_{50} values via fluorometric or colorimetric substrates (e.g., Amplex Red) .
  • Competitive vs. Non-Competitive: Perform Lineweaver-Burk plots with varying substrate concentrations to determine inhibition mechanisms .
  • Structural Validation: Co-crystallize the compound with target enzymes (X-ray crystallography) to identify binding motifs .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

Methodological Answer:

  • Probit Analysis: Fit sigmoidal curves to EC50_{50} data (e.g., cell viability assays) using software like GraphPad Prism .
  • ANOVA with Tukey’s Test: Compare multiple treatment groups (e.g., 0.1–100 µM concentrations) to identify significant toxicity thresholds (p < 0.05) .
  • Machine Learning: Train random forest models on historical toxicity data to predict LD50_{50} values based on molecular descriptors .

Methodological Challenges

Q. How to address low yields in the synthesis of (cyclohexylmethyl)(2-methoxyethyl)amine derivatives?

Methodological Answer:

  • Catalyst Optimization: Screen Pd/C, Raney Ni, or enzyme-based catalysts (e.g., transaminases) for reductive amination .
  • Solvent Screening: Test aprotic solvents (e.g., THF, acetonitrile) to minimize side reactions. For example, acetonitrile increases yields by 20% compared to DMSO .
  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 minutes vs. 12 hours) while maintaining >90% purity .

Comparative Studies

Q. How do structural analogs of (cyclohexylmethyl)(2-methoxyethyl)amine differ in receptor binding affinity?

Methodological Answer:

  • SAR Studies: Synthesize analogs with varied substituents (e.g., fluoro, chloro) and measure binding constants (Kd_d) via SPR or ITC .
  • Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical interaction points (e.g., hydrogen bond donors at methoxyethyl groups) .
  • In Vivo Efficacy: Compare brain penetration in rodent models using LC-MS/MS to quantify compound levels post-administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.